Tamarixetin

Übersicht

Beschreibung

Tamarixetin is an O-methylated flavonol, a naturally occurring flavonoidThis compound has been isolated from the plant Tamarix ramosissima . This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tamarixetin kann durch Methylierung von Quercetin synthetisiert werden. Das Verfahren beinhaltet die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid bei erhöhten Temperaturen statt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus pflanzlichen Quellen, insbesondere aus Tamarix ramosissima. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mittels chromatographischer Verfahren .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktion von this compound kann Dihydroflavonole liefern.

Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid in sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Flavonoidderivate.

Reduktion: Dihydroflavonole.

Substitution: Alkylierte oder acylierte Flavonoidderivate.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Tamarixetin has shown significant potential as an anti-cancer agent, particularly in breast cancer. A comprehensive study utilized reverse docking and network pharmacology to identify its molecular mechanisms.

- Mechanism of Action : this compound targets several proteins associated with breast cancer, including AKT1, ESR1, and HSP90AA1. These proteins are linked to tumor progression and patient survival rates. The compound inhibits cell proliferation and induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- In Vitro Studies : In cell lines derived from breast cancer patients, this compound demonstrated a substantial reduction in cell viability (up to 87.20% inhibition at 50 µM concentration). This was validated using primary cells isolated from surgical tissues .

Table 1: Summary of Anti-Cancer Effects of this compound

| Parameter | Result |

|---|---|

| Target Proteins | AKT1, ESR1, HSP90AA1 |

| Cell Viability Reduction | 87.20% at 50 µM |

| Mechanisms | ROS induction, mitochondrial dysfunction |

| Pathways Involved | 33 neoplastic signaling pathways |

Anti-Inflammatory Activity

This compound exhibits superior anti-inflammatory properties compared to quercetin. It has been shown to modulate immune responses during bacterial sepsis by increasing interleukin-10 (IL-10) levels.

- Study Findings : In experimental settings, this compound administration led to a significant reduction in inflammatory markers and improved survival rates in sepsis models .

Table 2: Anti-Inflammatory Effects of this compound

| Parameter | Result |

|---|---|

| Comparison | More effective than quercetin |

| Mechanism | Increased IL-10 production |

| Application | Potential use in treating bacterial sepsis |

Chondroprotective Effects

Recent studies have highlighted this compound's protective effects on chondrocytes under inflammatory conditions.

- Mechanism of Action : this compound alleviates IL-1β-induced stress in chondrocytes by activating the Nrf2/HO-1 signaling pathway and inhibiting NF-κB and MAPK pathways. This results in reduced oxidative stress and pyroptosis .

- In Vivo Models : In models of osteoarthritis, this compound treatment enhanced chondrogenesis and reduced hypertrophic differentiation in chondrocytes .

Table 3: Chondroprotective Effects of this compound

| Parameter | Result |

|---|---|

| Mechanisms | Nrf2/HO-1 activation; NF-κB inhibition |

| Effects on Chondrocytes | Enhanced chondrogenesis; reduced hypertrophy |

| Application | Potential treatment for osteoarthritis |

Wirkmechanismus

Tamarixetin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like NF-κB.

Anticancer Activity: this compound induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Tamarixetin ähnelt anderen Flavonoiden wie Quercetin und Isorhamnetin. Es ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das ihm unterschiedliche pharmakologische Eigenschaften verleiht .

Quercetin: Ein Flavonol mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften, dem jedoch die Methylierung an der 4’-Position fehlt.

Isorhamnetin: Ein weiteres O-methyliertes Flavonol, jedoch mit einer Methylgruppe an der 3’-Position anstelle der 4’-Position.

Biologische Aktivität

Tamarixetin, a flavonoid derived from quercetin, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and inflammation modulation. This article explores the extensive research surrounding the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a flavonoid recognized for its antioxidant and anti-inflammatory properties. It is primarily found in various plants and has been studied for its potential health benefits, including anti-cancer effects, protection against oxidative stress, and modulation of inflammatory responses.

Recent studies have demonstrated that this compound exhibits significant anti-cancer activity across multiple cancer types, particularly breast cancer. The following mechanisms have been identified:

- Cell Proliferation Inhibition : this compound has been shown to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies indicated that treatment with 50 µM of this compound resulted in up to 92.7% inhibition of cell proliferation in MCF-7 cells after 48 hours .

- Induction of Apoptosis : The compound induces reactive oxygen species (ROS) production and reduces mitochondrial membrane potential, leading to apoptosis. This was confirmed through staining techniques that highlighted increased cell death in treated cultures .

- Targeting Key Proteins : Network pharmacology analyses indicated that this compound targets several proteins associated with cancer progression, including AKT1 and HSP90AA1. These proteins are linked to critical pathways involved in tumor growth and survival .

Case Study: Breast Cancer

A comprehensive study utilized reverse docking and network pharmacology to elucidate this compound's mechanisms in breast cancer. The findings revealed that this compound could significantly reduce cell viability and induce cell death in both established cancer cell lines and primary cells isolated from patients .

Chondroprotective Effects

This compound also demonstrates protective effects on chondrocytes, particularly in the context of osteoarthritis (OA).

- Reduction of Inflammatory Responses : In IL-1β-treated chondrocytes, this compound significantly alleviated oxidative stress by activating the Nrf2/HO-1 signaling pathway while inhibiting NF-κB activity . This dual action helps restore chondrogenic properties and reduces hypertrophic differentiation.

- Prevention of Pyroptosis : this compound has been shown to inhibit pyroptosis in chondrocytes induced by IL-1β, thereby protecting against inflammation-induced cell death .

Case Study: Osteoarthritis Model

In an experimental model of OA, this compound treatment led to a marked increase in chondrogenic markers like COL2 and SOX9 while enhancing cell viability above 80% compared to untreated controls . These results suggest its potential as a therapeutic agent for OA management.

Pharmacological Activities

This compound exhibits a range of pharmacological activities beyond its anti-cancer and chondroprotective effects:

- Antioxidant Activity : It effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : this compound reduces the secretion of pro-inflammatory cytokines from activated dendritic cells, showcasing its potential in managing inflammatory conditions .

- Enhancement of Drug Bioavailability : Research indicates that this compound can inhibit CYP2C activity, potentially enhancing the oral bioavailability of co-administered drugs like fluvastatin .

Summary Table of Biological Activities

Eigenschaften

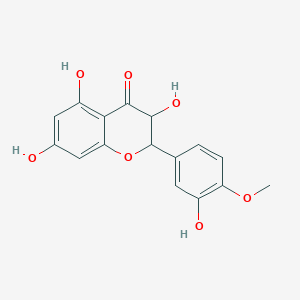

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGHARGJDXHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamarixetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

603-61-2 | |

| Record name | Tamarixetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.